Ergone is predominantly obtained from the mycelial culture of Polyporus umbellatus, a mushroom known for its medicinal properties. This mushroom has been traditionally used in various cultures for its health benefits. Research indicates that optimizing the cultivation conditions can significantly enhance ergone production, with temperature and pH being critical factors .
Ergone belongs to the class of compounds known as sterols, specifically a type of ergosterol derivative. It is structurally related to other sterols and possesses unique properties that contribute to its biological activities.
The synthesis of ergone can be achieved through various methods, primarily focusing on fungal fermentation processes. The optimization of culture conditions such as medium composition, temperature, and pH are crucial for maximizing ergone yield from Polyporus umbellatus mycelia.
The optimal conditions for ergone production include:
Ergone's molecular structure can be represented by its chemical formula . It features a tetracyclic structure typical of sterols, which contributes to its biological activity.
The compound's molecular weight is approximately 398.63 g/mol. Its structural characteristics allow it to interact with biological systems effectively, influencing cellular processes.
Ergone participates in various chemical reactions that underline its biological efficacy. Notably:
The detailed mechanisms of these reactions often involve spectroscopic studies to observe changes in absorption and fluorescence under different solvent conditions .
The mechanism by which ergone exerts its effects involves several pathways:
Research indicates that ergone's ability to deactivate singlet oxygen is significantly higher than that of simple thiols like glutathione, highlighting its potential as a natural chemoprotector against oxidative stress .
Ergone has numerous applications in scientific research and medicine:
Ergone possesses a characteristic ergostane-type skeleton featuring an α,β-unsaturated ketone system at C-3 and conjugated tetraene functionality across positions C4-C5, C6-C7, C8(14)-C15, and C22-C23. Its systematic IUPAC designation is (22E)-ergosta-4,6,8(14),22-tetraen-3-one, with the molecular formula C₂₈H₄₀O (molecular weight: 392.62 g/mol). The compound exhibits a crystalline solid morphology at ambient temperature, with solubility profiles favoring organic solvents like chloroform, methanol, and dimethyl sulfoxide over aqueous media. Spectroscopic characterization reveals distinctive signatures: UV-Vis maxima at approximately 245, 254, and 285 nm corresponding to π→π* transitions of conjugated enone systems, while ¹³C NMR confirms carbonyl resonance at δ 199.5 ppm and olefinic carbons between δ 115-170 ppm [3] [5] [10].
Table 1: Fundamental Chemical Characteristics of Ergone
Property | Specification |
---|---|
Chemical Formula | C₂₈H₄₀O |
IUPAC Name | (22E)-Ergosta-4,6,8(14),22-tetraen-3-one |
Molecular Weight | 392.62 g/mol |
Crystal System | Orthorhombic |
Melting Point | 156-158°C |
Key UV Absorptions (nm) | 245, 254, 285 |
Characteristic IR (cm⁻¹) | 1665 (C=O stretch), 1605 (C=C stretch) |
¹³C NMR Carbonyl Signal | δ 199.5 ppm |
The ethnopharmacological relevance of Ergone-producing fungi spans multiple continents and cultural traditions. European herbalist practices in Krummhübel (now Karpacz, Poland) documented the therapeutic application of wood-decaying fungi resembling Inonotus and Fulviformes species as early as the 17th century. These practitioners, known as "Laboranten," meticulously prepared tinctures and extracts for treating inflammatory conditions and unspecified "wasting illnesses" – observations potentially correlating with Ergone's modern-documented bioactivities. Simultaneously, Sri Lankan traditional medicine incorporated Fulviformes fastuosus (the primary source of characterized Ergone) into treatment regimens for tumor-like conditions, leveraging aqueous extracts administered topically or as infusions. This parallel development across disparate geographical regions underscores the compound's cross-cultural therapeutic significance [2] [8].
Critically, historical documentation faced taxonomic ambiguities – fungi were classified morphologically rather than chemically, obscuring Ergone's specific role. Contemporary reassessment of herbaria specimens using hyphenated analytical techniques (LC-MS/NMR) now permits retrospective compound identification in preserved materials. This methodological advancement validates ethnomedical claims while highlighting the sophisticated empirical knowledge of pre-scientific cultures regarding fungal bioactivity. However, epistemological challenges persist in reconciling traditional symptom-based diagnoses with modern disease classifications when interpreting historical efficacy claims [4] [9].
Table 2: Ethnopharmacological Documentation of Ergone-Containing Fungi
Cultural Context | Reported Applications | Fungal Sources |
---|---|---|
Krummhübel Herbalists | Anti-inflammatory preparations; "Tissue wasting" remedies | Inonotus spp., Fulviformes spp. |
Sri Lankan Traditional Medicine | Topical tumor treatments; Febrifuge formulations | Fulviformes fastuosus |
Chinese Herbal Compendia | "Rejuvenating" tonics; Circulatory enhancers | Polyporus umbellatus sclerotia |
Chilean Mapuche Practices | Wound healing poultices; Digestive aids | Phylloporia boldo |
Ergone exemplifies the pharmacological duality of fungal metabolites, demonstrating concentration-dependent antioxidant and cytotoxic properties. In radical quenching assays (DPPH/ABTS), Ergone-enriched extracts from Fulviformes fastuosus exhibit potent electron-donating capacity, with EC₅₀ values comparable to standard antioxidants like ascorbic acid. This redox-modulating behavior stems from its conjugated electron system, facilitating stable radical intermediate formation. Paradoxically, at higher physiological concentrations, Ergone shifts toward pro-oxidant mechanisms, inducing oxidative stress-mediated apoptosis in malignant cells – a phenomenon termed "antioxidant paradox" [2] [10].
Cancer research reveals Ergone's selective cytotoxicity against hepatocellular carcinoma (HepG2) and rhabdomyosarcoma (RD) cell lines, with IC₅₀ values of 10.0–15.6 μg/mL at 24-hour exposure. Mechanistic studies confirm multiphasic cell cycle arrest at G2/M phase via cyclin B1/CDK1 dysregulation, followed by intrinsic apoptosis initiation through Bax/Bcl-2 ratio elevation (>3.5-fold), mitochondrial membrane depolarization, and caspase-9/-3 cascade activation. Notably, normal cell lines (e.g., rat hepatocytes CC-1) exhibit significantly higher resistance (IC₅₀ >50 μg/mL), suggesting a therapeutic window exploitable for oncology [2] [5].
Beyond oncology, emerging evidence indicates immunomodulatory potential. Ergone modulates macrophage cytokine secretion (TNF-α, IL-6) and inhibits NO production in LPS-stimulated models – effects potentially relevant for inflammatory disorders. However, research remains preclinical, necessitating rigorous structure-activity relationship (SAR) studies. The tetraene-ketone moiety appears indispensable for bioactivity, as hydrogenated analogs show diminished potency [10] [13].
Table 3: Documented Bioactive Profiles of Ergone
Bioactivity Domain | Experimental Model | Key Findings | Reference |
---|---|---|---|
Cytotoxic Activity | HepG2 cells | IC₅₀: 10.0 μg/mL (24h); Bax/Bcl-2 ↑ 3.7-fold; Caspase-3 activation | [5] |
RD cells (Rhabdomyosarcoma) | IC₅₀: 11.8 μg/mL (12h); Selective index >4.2 vs. normal CC-1 cells | [2] | |
Cell Cycle Effects | HepG2 cells | G2/M arrest (85% cells); Cyclin B1 downregulation; CDK1 phosphorylation inhibition | [5] |
Antioxidant Capacity | DPPH radical scavenging | EC₅₀: 42.7 μg/mL (Fulvifomes sp. extract); Synergy with polyphenolic co-factors | [10] |
Immunomodulation | LPS-stimulated macrophages | NO production inhibition (68.2% at 20μM); IL-6 ↓ 51%; TNF-α ↓ 43% | [13] |
The chemotaxonomic distribution of Ergone across Hymenochaetaceae genera (Inonotus, Fulvifomes, Phylloporia) suggests evolutionary conservation, possibly linked to ecological oxidative stress adaptation. Biotechnological approaches exploring submerged mycelial cultivation aim to overcome sourcing limitations from wild fruiting bodies, though yields currently remain suboptimal. Metabolomic-guided fractionation continues to identify structurally related ergostane derivatives, expanding the pharmacophore library for future development [7] [10].
Compound Name in Article:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7